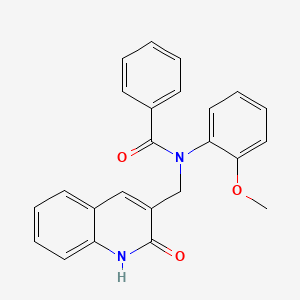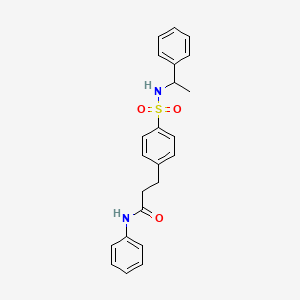
N-phenyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as PSB-0739 and is known to have a wide range of biochemical and physiological effects.
作用機序
PSB-0739 acts as a potent agonist for the cannabinoid CB2 receptor. This receptor is primarily expressed in immune cells and is involved in the regulation of inflammation and immune response. PSB-0739 binding to the CB2 receptor leads to the activation of various signaling pathways, resulting in a reduction of inflammation and pain. Additionally, PSB-0739 has been shown to have a neuroprotective effect by reducing neuroinflammation and oxidative stress.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Additionally, PSB-0739 has been shown to have a positive effect on bone metabolism, making it a potential therapeutic agent for osteoporosis.
実験室実験の利点と制限
One of the main advantages of PSB-0739 is its high affinity for the CB2 receptor, making it a potent agonist. Additionally, the synthesis method of PSB-0739 is reproducible and scalable, making it an ideal candidate for large-scale studies. However, one of the limitations of PSB-0739 is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of PSB-0739. One potential direction is the development of PSB-0739 analogs with improved solubility and potency. Additionally, PSB-0739 could be further studied for its potential applications in the treatment of various diseases such as cancer and neurodegenerative diseases. Finally, the mechanism of action of PSB-0739 could be further elucidated to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, PSB-0739 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It has been shown to have a high affinity for the cannabinoid CB2 receptor and can act as a potent agonist. PSB-0739 has various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. While PSB-0739 has some limitations for lab experiments, it remains a promising candidate for further study and development.
合成法
The synthesis of PSB-0739 involves the reaction of N-(1-phenylethyl)-4-aminobenzenesulfonamide with 3-(4-bromo-phenyl)-N-phenylpropanamide in the presence of a palladium catalyst. The reaction yields PSB-0739 in high purity and yield. The synthesis method has been optimized to ensure reproducibility and scalability.
科学的研究の応用
PSB-0739 has been extensively studied for its potential applications in various fields of research. It has been shown to have a high affinity for the cannabinoid CB2 receptor and can act as a potent agonist. This makes it a promising candidate for the treatment of various diseases such as inflammation, pain, and cancer. Additionally, PSB-0739 has been shown to have anti-inflammatory effects on the central nervous system, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-phenyl-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-18(20-8-4-2-5-9-20)25-29(27,28)22-15-12-19(13-16-22)14-17-23(26)24-21-10-6-3-7-11-21/h2-13,15-16,18,25H,14,17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJRIGNONWSXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

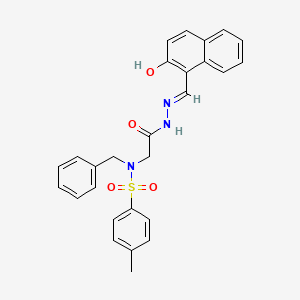
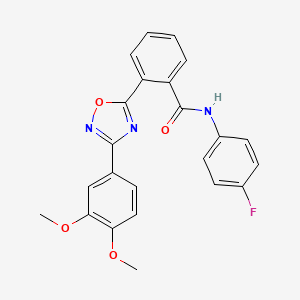
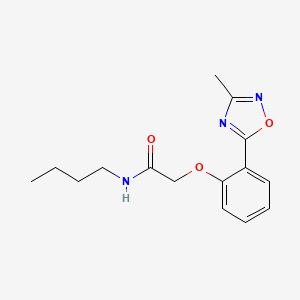
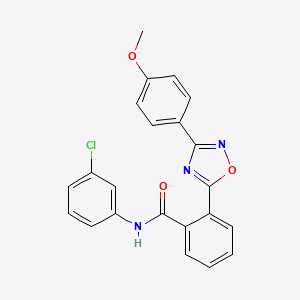
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7717075.png)
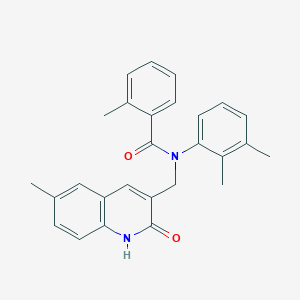


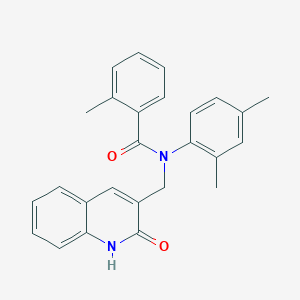
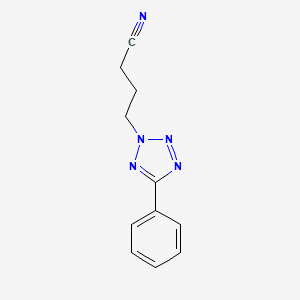
![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)

